4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chromen-2-one core, which is further substituted with methyl groups at the 6 and 8 positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are optimized to ensure high yield and purity of the final product. The newly synthesized compounds are then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the chromen-2-one core.
Substitution: The benzylpiperazine moiety allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized chromen-2-one derivatives, while substitution reactions can introduce new functional groups to the benzylpiperazine moiety.
Scientific Research Applications
4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets, such as oxidoreductase enzymes.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductase, through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the enzyme’s binding site . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar chromen-2-one core but differs in the substitution pattern and the length of the linker between the chromen-2-one and the piperazine moiety.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound contains a piperazine moiety but lacks the chromen-2-one core, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chromen-2-one core and the benzylpiperazine moiety, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-12-18(2)23-21(13-17)20(14-22(26)27-23)16-25-10-8-24(9-11-25)15-19-6-4-3-5-7-19/h3-7,12-14H,8-11,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREIFCVVBJQDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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